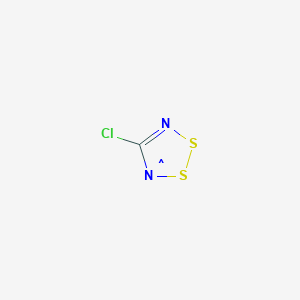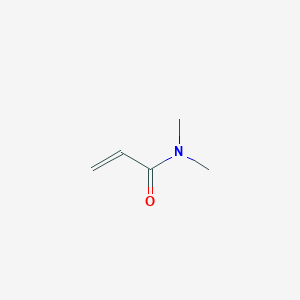
BiPhePhos
概要
説明
科学的研究の応用
BiPhePhos has a wide range of applications in scientific research, including:
作用機序
Target of Action
BiPhePhos is an organophosphorus compound that is used as a ligand in homogeneous catalysis . It is classified as a diphosphite and is derived from three 2,2’-biphenol groups, which constrain its shape in such a way to confer high selectivity to derived catalysts . The primary targets of this compound are transition metals, such as palladium (Pd) and rhodium (Rh), which it binds to form catalysts .
Mode of Action
This compound interacts with its targets (transition metals) to form a catalyst system. For instance, the Pd/BiPhePhos catalyst system allows the transition metal-catalyzed S-allylation of thiols with excellent n-regioselectivity . Mechanistic studies have shown that this reaction is reversible under the applied reaction conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the allylation of thiols. This pathway involves the formation of thioethers, a process that has several advantages over established reactions . The Pd/BiPhePhos catalyst system enables this transformation with excellent functional group tolerance, demonstrated with a broad variety of thiol nucleophiles and allyl substrates .
Result of Action
The result of this compound’s action is the efficient and selective formation of thioethers through the S-allylation of thiols . This transformation has excellent functional group tolerance and could even be applied for the late-stage diversification of cephalosporins, which might find application in the synthesis of new antibiotics .
生化学分析
Biochemical Properties
BiPhePhos plays a significant role in biochemical reactions, particularly in the hydroformylation of alkenes . It interacts with rhodium complexes, modifying their structural and dynamic properties under hydroformylation conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with rhodium complexes . It modifies these complexes, influencing their structural and dynamic properties under hydroformylation conditions
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of solvents such as toluene or dichloromethane and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, BiPhePhos is produced using a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions
BiPhePhos undergoes various types of reactions, including:
Hydroformylation: This compound is commonly used as a ligand in rhodium-catalyzed hydroformylation reactions, where it facilitates the conversion of alkenes to aldehydes.
Isomerization: It also plays a role in the isomerization of internal olefins to terminal olefins, which are then hydroformylated to produce linear aldehydes.
Common Reagents and Conditions
Hydroformylation: The reaction typically involves the use of rhodium complexes, carbon monoxide, and hydrogen under high pressure and moderate temperatures (70-120°C).
Isomerization: This reaction requires the presence of rhodium complexes and is conducted under similar conditions as hydroformylation.
Major Products
類似化合物との比較
Similar Compounds
2,2’-Biphenylene phosphorochloridite: A precursor to BiPhePhos, used in similar catalytic applications.
OxoPhos® 17: Another high-purity bisphosphite ligand used in hydroformylation.
Uniqueness
This compound is unique due to its high selectivity and activity in catalytic processes. Its structure, derived from three 2,2’-biphenol groups, provides a constrained environment that enhances the performance of the catalyst. This makes it particularly effective in hydroformylation and isomerization reactions, where high regioselectivity and activity are crucial .
特性
IUPAC Name |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3-tert-butyl-5-methoxyphenyl)-6-tert-butyl-4-methoxyphenoxy]benzo[d][1,3,2]benzodioxaphosphepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O8P2/c1-45(2,3)37-27-29(47-7)25-35(43(37)53-55-49-39-21-13-9-17-31(39)32-18-10-14-22-40(32)50-55)36-26-30(48-8)28-38(46(4,5)6)44(36)54-56-51-41-23-15-11-19-33(41)34-20-12-16-24-42(34)52-56/h9-28H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFGFUAXCBPGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)OC)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746295 | |
| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121627-17-6 | |
| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121627-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphephos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121627176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPHEPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6732VAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of BIPHEPHOS in catalysis?
A1: this compound is primarily used as a ligand in rhodium-catalyzed hydroformylation reactions. [, , , , , , , , , , , , , ] It exhibits high selectivity for linear aldehydes, making it a valuable tool in the synthesis of various chemicals.
Q2: Why is this compound particularly effective in hydroformylation reactions?
A2: this compound's effectiveness stems from its steric and electronic properties. [, , , , , , , , , , , , , , , , , , , , , , ] Its bulky structure promotes the formation of linear aldehydes by favoring less hindered transition states. Its strong π-acceptor character facilitates CO dissociation from the rhodium center, leading to enhanced catalytic activity.
Q3: Can this compound be used in other catalytic reactions besides hydroformylation?
A3: Yes, this compound has shown promising results in other catalytic transformations. It has been successfully employed in:
- Palladium-catalyzed allylic substitution reactions of non-derivatized allylic alcohols with various nucleophiles. []
- Rhodium-catalyzed cyclohydrocarbonylation reactions for synthesizing piperidine alkaloids. []
- Palladium-catalyzed S-allylation of thiols with high n-selectivity. []
Q4: What are the advantages of using this compound in these reactions compared to other ligands?
A4: this compound often provides superior results compared to other ligands in terms of:
- High regioselectivity: It often favors the formation of linear products over branched isomers, which is crucial in achieving high yields of the desired product. [, , , , , , , , , , , , , , , ]
- High activity: The rhodium-BIPHEPHOS complex often exhibits higher activity compared to other catalyst systems, leading to faster reaction rates and higher turnover numbers. [, , , , , , , ]
- Recyclability: In some cases, this compound-based catalysts can be recycled and reused multiple times without significant loss of activity, which is economically advantageous. [, , ]
Q5: What factors can influence the performance of this compound-based catalysts?
A5: Several factors can affect the performance of this compound-based catalysts:
- Reaction conditions: Temperature, pressure, solvent, and substrate concentration can all impact catalyst activity and selectivity. [, , , , , , , ]
- Ligand-to-metal ratio: The optimal this compound-to-rhodium ratio can vary depending on the specific reaction and substrate. [, , , , , , , ]
- Presence of additives: Additives like acids, bases, or other ligands can sometimes enhance catalyst performance or suppress undesired side reactions. []
Q6: What are the common degradation pathways for this compound-based catalysts?
A8: One common degradation pathway is the oxidation of the phosphite moiety to the corresponding phosphate, which can lead to catalyst deactivation. [] This degradation pathway is often observed in the presence of oxygen or other oxidizing agents.
Q7: Have computational studies been conducted on this compound and its complexes?
A9: Yes, computational studies have been utilized to investigate the structure and reactivity of this compound complexes. [, , , , , ] Density functional theory (DFT) calculations have been particularly useful in understanding the mechanism of this compound-catalyzed reactions and the factors influencing regioselectivity.
Q8: What insights have computational studies provided regarding this compound's catalytic activity?
A8: Computational studies have offered valuable information about this compound-catalyzed reactions, including:
- Transition state analysis: DFT calculations have helped elucidate the structures of key transition states involved in the catalytic cycle, providing insights into the origin of regioselectivity. [, , , , , ]
- Ligand effects: Computational methods allow for the systematic investigation of how structural modifications to this compound can impact its electronic and steric properties and ultimately its catalytic performance. [, , , , , ]
Q9: What are some potential future research directions for this compound-based catalysis?
A9: Future research on this compound could focus on:
- Developing more efficient and recyclable catalysts: Exploring new synthetic methods for this compound derivatives and immobilizing this compound on solid supports to enhance catalyst recyclability. [, ]
- Expanding the scope of this compound-catalyzed reactions: Investigating the use of this compound in other challenging transformations, such as asymmetric hydroformylation or tandem reactions. [, , , , , ]
- Further utilizing computational studies: Employing computational methods to design and optimize new this compound derivatives with improved catalytic properties. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B38562.png)




![2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)




